molecular formula C12H11FN2O B1379956 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine CAS No. 1235441-81-2

5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

Cat. No.: B1379956
CAS No.: 1235441-81-2
M. Wt: 218.23 g/mol
InChI Key: UMNAPZDTRIIIJG-UHFFFAOYSA-N
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Description

5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an ethenyl chain, which is further connected to a methyl-substituted oxazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:

    Formation of the Ethenyl Chain: The initial step involves the formation of the ethenyl chain through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethenyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated ethenyl intermediate in the presence of a palladium catalyst.

    Construction of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This is typically achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the ethenyl group is converted to an epoxide or a diol.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, or reduce the oxazole ring to an oxazoline.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives or oxazoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole
  • 2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride

Uniqueness

5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-12(14)11(16-15-8)7-4-9-2-5-10(13)6-3-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNAPZDTRIIIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
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5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
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5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
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5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
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5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
Reactant of Route 6
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

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